molecular formula C21H18N2O5 B3734321 8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No. B3734321
M. Wt: 378.4 g/mol
InChI Key: DWFBWMZMXBGMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide, also known as AMCA, is a synthetic compound that has been the subject of extensive scientific research in recent years. AMCA is a member of the chromene family, which is known for its diverse biological activities.

Mechanism of Action

Target of Action

The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) through a process known as molecular docking . This interaction results in the inhibition of these receptors, thereby preventing the progression of the cancer .

Biochemical Pathways

The compound affects the EGFR and VEGFR-2 pathways, which are associated with cell proliferation and angiogenesis . By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models . The compound showed strong electronic characteristics and met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Result of Action

The result of the compound’s action is the inhibition of the EGFR and VEGFR-2 receptors, which leads to a decrease in the progression of certain types of cancers . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex and the MOLg-EGFR complex .

Advantages and Limitations for Lab Experiments

8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and is available in high yield. It is also stable under normal laboratory conditions and can be stored for a long time. However, one of the limitations of 8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is its poor solubility in water, which makes it difficult to use in aqueous solutions. This can be overcome by using organic solvents such as DMSO or ethanol.

Future Directions

There are several future directions for the research on 8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide. One of the areas of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to understand the mechanism of action of 8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide in these diseases and to develop more effective treatment strategies. Another area of interest is the development of 8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide-based drug delivery systems that can target specific tissues or cells. This can help to improve the efficacy and reduce the side effects of 8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide. Finally, more studies are needed to explore the potential of 8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide as a lead compound for the development of new drugs with improved biological activities.

Scientific Research Applications

8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, anti-cancer, and anti-microbial properties. Several studies have also shown that 8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide has a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N'-(4-methoxybenzoyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-3-5-13-6-4-7-15-12-17(21(26)28-18(13)15)20(25)23-22-19(24)14-8-10-16(27-2)11-9-14/h3-4,6-12H,1,5H2,2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFBWMZMXBGMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide
Reactant of Route 6
8-allyl-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.